molecular formula C7H13NO2 B12011235 2,2,5,5-Tetramethyloxazolidin-4-one CAS No. 6862-08-4

2,2,5,5-Tetramethyloxazolidin-4-one

Cat. No.: B12011235
CAS No.: 6862-08-4
M. Wt: 143.18 g/mol
InChI Key: UTADHIFAFYGZKD-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyloxazolidin-4-one is an organic compound with the molecular formula C7H13NO2. It is a heterocyclic compound featuring an oxazolidinone ring substituted with four methyl groups. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethyloxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione with ammonia or primary amines. The reaction is usually carried out in an organic solvent such as toluene or ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as distillation, crystallization, and chromatography are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethyloxazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,5,5-Tetramethyloxazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyloxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2,2,5,5-Tetramethyloxolane
  • 2,2,5,5-Tetramethylimidazolidin-4-one
  • 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Comparison: 2,2,5,5-Tetramethyloxazolidin-4-one is unique due to its oxazolidinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like 2,2,5,5-Tetramethyloxolane and 2,2,5,5-Tetramethylimidazolidin-4-one, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

6862-08-4

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C7H13NO2/c1-6(2)5(9)8-7(3,4)10-6/h1-4H3,(H,8,9)

InChI Key

UTADHIFAFYGZKD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(O1)(C)C)C

Origin of Product

United States

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